N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
Description
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide (C₁₃H₁₀BrN₃O₂) is a brominated heterocyclic compound featuring a phthalimide group linked via an ethyl chain to a 4-bromopyrazole moiety . This structure positions it as a versatile intermediate in medicinal and coordination chemistry.
Properties
IUPAC Name |
2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIYPADYPQQLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682002 | |
| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-60-1 | |
| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
Electrophilic bromination of pyrazole derivatives often employs NBS due to its controlled reactivity and reduced hazard profile compared to elemental bromine1. To achieve regioselective bromination at the 4-position, nitrogen protection is critical. For example:
-
Protection of Pyrazole Nitrogen :
-
Reaction of 1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) yields 1-((2-(trimethylsilyl)ethoxy)methyl)pyrazole.
-
This bulky protecting group directs bromination to the less hindered 4-position via steric and electronic effects.
-
-
Bromination with NBS :
-
Deprotection :
Critical Parameters :
-
Solvent polarity influences reaction kinetics and selectivity.
-
Prolonged reaction times may lead to over-bromination, necessitating careful monitoring.
Synthesis of 2-Phthalimidoethyl Intermediate
The ethyl-linked phthalimide group is typically introduced via alkylation of phthalimide salts. A two-step approach is common:
Gabriel Synthesis
-
Formation of Potassium Phthalimide :
-
Phthalimide reacts with potassium hydroxide (KOH) in ethanol to form potassium phthalimide1.
-
-
Alkylation with 1,2-Dibromoethane :
Alternative Route : Direct reaction of phthalic anhydride with 2-aminoethylbromide under acidic conditions, though this may require harsher temperatures.
Coupling of 4-Bromopyrazole and 2-Phthalimidoethyl Groups
Nucleophilic Substitution
-
Reaction Conditions :
-
Workup and Purification :
Yield Optimization :
-
Excess 4-bromopyrazole (1.2–1.5 equiv) improves conversion.
-
Catalytic phase-transfer agents (e.g., benzyltrimethylammonium chloride) enhance reaction rates.
Alternative Synthetic Pathways
Mitsunobu Reaction
Coupling 4-bromopyrazol-1-ol with 2-hydroxyethylphthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method avoids alkyl halides but requires pre-functionalized hydroxyl derivatives.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrazole moiety can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The phthalimide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Substituent Variations and Reactivity
The compound’s key structural features are compared to analogs in Table 1:
Key Observations :
- Bromine vs. Hydroxy Groups: Bromine in the target compound and N-(4-Bromobutyl)phthalimide enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., in drug intermediate synthesis) . In contrast, the hydroxy group in N-(2-Hydroxyethyl)phthalimide limits reactivity, making it more suitable as a stable monomer .
- Heterocyclic Moieties : The 4-bromopyrazole group may confer unique electronic effects compared to pyrimidines or nitroimidazoles, influencing biological activity or coordination properties .
Physical and Analytical Properties
Table 2 highlights physical and analytical differences:
*Estimated based on structural analogs.
Key Observations :
- Thermal Stability : N-(2-Hydroxyethyl)phthalimide’s higher melting point (126–128°C) suggests greater crystallinity compared to brominated analogs .
Biological Activity
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through the reaction of 4-bromopyrazole with phthalic anhydride in the presence of suitable catalysts. The resulting compound features a phthalimide moiety, which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that phthalimide derivatives often exhibit inhibitory effects on enzymes such as human neutrophil elastase (HNE), which plays a role in inflammatory processes. The compound's structure suggests it may also influence signaling pathways related to cell proliferation and apoptosis.
3.1 Antimicrobial Activity
Phthalimide derivatives have been reported to possess significant antimicrobial properties. A study evaluating various phthalimide analogs found that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
3.2 Anticancer Activity
Research has demonstrated that compounds similar to this compound show promising anticancer activity. For instance, phthalimide derivatives were tested against various cancer cell lines, revealing IC50 values ranging from 8.21 to 25.57 µM for effective inhibition of cell proliferation . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
3.3 Inhibitory Effects on Enzymes
The compound has been evaluated for its inhibitory effects on human neutrophil elastase (HNE). In a comparative study, certain phthalimide derivatives demonstrated high HNE inhibitory activity with IC50 values as low as 12.98 µM, indicating potent enzyme inhibition that could be beneficial in treating conditions associated with excessive elastase activity .
4.1 Case Study: Anticancer Efficacy
In a detailed investigation, this compound was tested alongside other phthalimide derivatives for anticancer efficacy against various human cancer cell lines including MV4-11 and A549. The results indicated that this compound significantly inhibited cell growth, supporting its potential as an anticancer agent.
4.2 Case Study: Antimicrobial Properties
Another study highlighted the antimicrobial efficacy of phthalimide derivatives against resistant bacterial strains. The results showed that specific derivatives could effectively inhibit bacterial growth at concentrations lower than those required for standard antibiotics, underscoring their potential as new therapeutic agents in combating antibiotic resistance .
5. Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide, and how can reaction conditions be optimized?
- Methodology :
- Substitution Reactions : React N-(2-bromoethyl)phthalimide with 4-bromopyrazole under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF or THF. This mirrors methodologies used for analogous compounds like N-[2-(phenylseleno)ethyl]phthalimide, where bromoalkyl precursors undergo nucleophilic substitution .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent side reactions, as seen in selenide synthesis . Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of 4-bromopyrazole) to ensure complete conversion.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Techniques :
- ¹H/¹³C NMR : Confirm substitution at the ethyl chain (e.g., δ ~3.6–4.2 ppm for N-CH₂ protons) and pyrazole ring protons (δ ~7.5–8.5 ppm) .
- FT-IR : Validate phthalimide C=O stretches (~1700–1770 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹) .
- Elemental Analysis : Ensure purity (>98%) by matching experimental vs. theoretical C/H/N/Br values .
Advanced Research Questions
Q. How do variations in reaction pH or temperature affect the stability and reactivity of the compound during synthesis?
- Experimental Design :
- Hydrolysis Studies : Adapt methods from pH-dependent hydrolysis of N-[2-(4-Imidazolyl)ethyl]phthalimide (Table 1, ). Test stability in buffers (pH 2–12) at 25–60°C, monitoring degradation via UV-Vis or LC-MS.
- Kinetic Analysis : Calculate rate constants (k) under varying conditions to identify optimal storage/purification protocols.
Q. What strategies resolve contradictions in spectral data across studies, such as conflicting NMR shifts?
- Methodology :
- Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation impacts .
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in the ethyl chain) by acquiring spectra at 25°C and −40°C .
Q. How can computational chemistry predict the compound’s reactivity or interactions in biological systems?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
